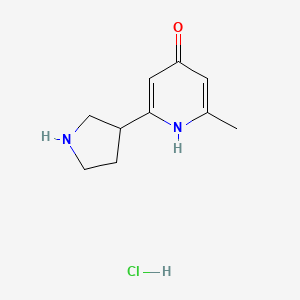![molecular formula C11H13BrN4O2 B3100938 tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate CAS No. 1380331-50-9](/img/structure/B3100938.png)
tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate” is a chemical compound with the CAS Number: 1380331-50-9 and Linear Formula: C11H13BRN4O2 . It has a molecular weight of 313.15 . This compound has been extensively researched due to its potential applications in various fields of research and industry.
Applications De Recherche Scientifique
Synthesis and Cyclization Applications
Intramolecular Cyclization for Heterocyclic Rings Formation : The study by Kolodina and Lesin demonstrates the use of similar heterocyclic compounds for intramolecular cyclization, leading to the formation of complex rings like thiadiazines and thiadiazoles when reacted with isatins and phenacyl bromides. This process underlines the versatility of such compounds in synthesizing new chemical structures with potential biological activities (Kolodina & Lesin, 2009).
Anionic Cascade Recyclization : Ivanov's research highlights the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums to induce rapid cascade reactions, forming new triazine-based compounds. This demonstrates the compound's potential for generating novel heterocyclic structures through recyclization (Ivanov, 2020).
Applications in Medicinal Chemistry
- Cardiovascular Agent Development : Sato et al. synthesized and evaluated the coronary vasodilating and antihypertensive activities of triazolo[1,5-a]pyrimidines, indicating the therapeutic potential of structurally related compounds in cardiovascular disease management (Sato et al., 1980).
Materials Science and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Song et al. designed and synthesized bipolar host materials based on [1,2,4]triazolo[1,5-a]pyridine with excellent thermal stability and carrier-transporting properties for use in high-efficiency and low roll-off OLEDs, showcasing the utility of triazolopyridines in advanced material applications (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKQXJJQXAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)
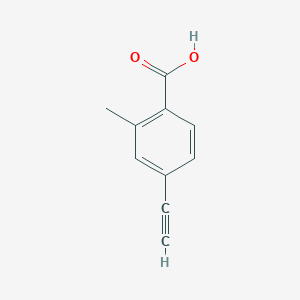
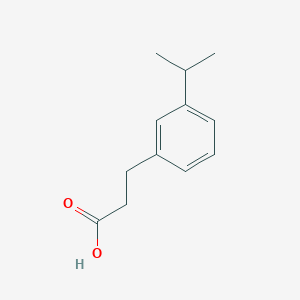
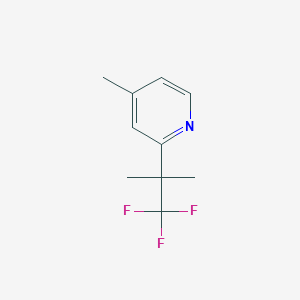
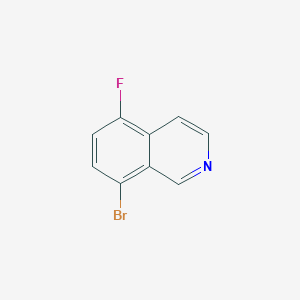
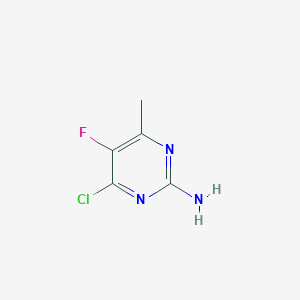


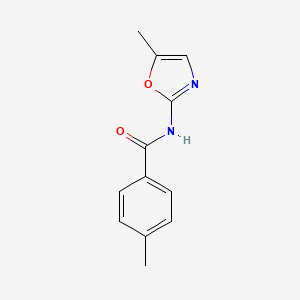


![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)
